molecular formula C14H14O3 B6297333 4-(3,4-Dimethoxyphenyl)phenol CAS No. 17190-05-5

4-(3,4-Dimethoxyphenyl)phenol

Cat. No.: B6297333
CAS No.: 17190-05-5
M. Wt: 230.26 g/mol
InChI Key: NGJMTKOXEAUFRP-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)phenol is an organic compound with the molecular formula C14H14O3. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a phenol group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3,4-Dimethoxyphenyl)phenol can be synthesized using Veratraldehyde as a starting material. The synthesis involves the following steps :

    Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid at 40-45°C. This reaction forms the formate ester of 3,4-dimethoxyphenol.

    Hydrolysis: The formate ester is then hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol. The reaction mixture is concentrated and acidified with dilute sulfuric acid.

    Extraction and Purification: The product is extracted with ether, dried, and subjected to column chromatography to obtain pure 3,4-dimethoxyphenol.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation and hydrolysis processes, similar to the laboratory synthesis but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The phenol group can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, halo, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenol moiety play a crucial role in its binding affinity and activity. For example, it exhibits tyrosinase inhibition activity, which is significant in its application as a skin-whitening agent .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenol: Shares similar structural features but lacks the additional phenyl group.

    4-Methoxyphenol: Contains only one methoxy group and a phenol group.

    3,5-Dimethoxyphenol: Has methoxy groups at different positions on the aromatic ring.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJMTKOXEAUFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552125
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17190-05-5
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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